Magnolignan A

描述

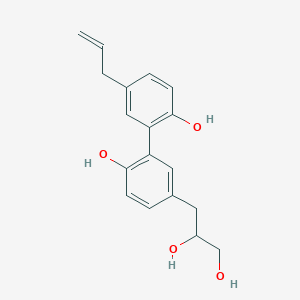

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-2-3-12-4-6-17(21)15(9-12)16-10-13(5-7-18(16)22)8-14(20)11-19/h2,4-7,9-10,14,19-22H,1,3,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPULAPYNPMMAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Magnolignan A: Structure, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnolignan A is a naturally occurring lignan found in the bark of Magnolia officinalis and in Streblus asper.[1] As a member of the lignan class of polyphenols, it is part of a family of compounds that have garnered significant scientific interest for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. Due to a lack of specific quantitative biological data and detailed experimental protocols for this compound in the available literature, this guide also presents data from closely related and well-studied lignans isolated from Magnolia species to provide a functional context and suggest potential areas for future research.

Chemical Structure and Identification

This compound is chemically defined as (2R)-3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]propane-1,2-diol.[1] Its structure features a biphenyl core with hydroxyl and propyl functional groups, characteristic of many bioactive lignans.

| Identifier | Value |

| IUPAC Name | (2R)-3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]propane-1,2-diol |

| Molecular Formula | C₁₈H₂₀O₄ |

| Molecular Weight | 300.4 g/mol |

| Canonical SMILES | C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC(O)CO)O |

| Isomeric SMILES | C=CCc1ccc(O)c(-c2cc(C--INVALID-LINK--CO)ccc2O)c1 |

| CAS Number | 93673-81-5 |

Physicochemical Properties

This compound is described as an oil at room temperature. It is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. For long-term storage, it is recommended to be desiccated at -20°C.

Biological Activities and Quantitative Data of Related Lignans

Cytotoxicity of Related Magnolia Lignans

The following table summarizes the cytotoxic activities of bi-magnolignan and other lignans against various cancer cell lines. This data provides a benchmark for the potential, yet unconfirmed, cytotoxic activity of this compound.

| Compound | Cell Line(s) | IC₅₀ Values | Reference |

| Bi-magnolignan | Various tumor cells | 0.4 - 7.5 µM (after 48h) | [2][3] |

| 4'-methoxymagndialdehyde | K562, HeLa, A549 | 3.9, 1.5, and 3.7 µg/mL, respectively | [4] |

| Magnolol & Honokiol | OVCAR-3, HepG2, HeLa | 3.3 - 13.3 µg/mL | [5] |

Anti-inflammatory Activity of Related Magnolia Lignans

Several neolignans isolated from the roots of Magnolia officinalis have shown potent anti-inflammatory effects by inhibiting superoxide anion generation and elastase release in neutrophils.

| Compound | Superoxide Anion Generation IC₅₀ (µM) | Elastase Release IC₅₀ (µM) | Reference |

| Houpulin G | 3.54 ± 0.89 | 2.16 ± 0.73 | [6] |

| Houpulin I | 5.48 ± 1.12 | 3.39 ± 0.98 | [6] |

| Houpulin J | 4.83 ± 0.65 | 2.84 ± 0.56 | [6] |

| 2,2'-dihydroxy-3-methoxy-5,5'-di-(2-propenylbiphenyl) | 4.02 ± 0.73 | 2.91 ± 0.64 | [6] |

Experimental Protocols

Detailed and validated experimental protocols for the specific isolation, synthesis, and biological evaluation of this compound are not available in the searched literature. However, this section provides generalized protocols for lignan isolation and common cytotoxicity assays, which can serve as a starting point for research on this compound.

General Protocol for the Isolation of Lignans from Magnolia Bark

This protocol is a generalized procedure and would require optimization for the specific isolation of this compound.

-

Extraction: Dried and powdered bark of Magnolia officinalis is extracted with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature for an extended period (e.g., 24-48 hours). The extraction is typically repeated multiple times to ensure a high yield.

-

Concentration: The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to fractionation using different solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Chromatography: The fraction containing the lignans (typically the ethyl acetate fraction) is further purified using a series of chromatographic techniques. This may include column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compounds.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

General Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Signaling Pathways of Related Lignans

While the specific molecular targets and signaling pathways of this compound have not been elucidated, research on magnolol and honokiol has revealed their involvement in key cancer-related signaling pathways. These lignans have been shown to modulate the NF-κB, MAPK, and PI3K/Akt pathways, which are critical regulators of cell proliferation, apoptosis, and inflammation. It is plausible that this compound may exert its biological effects through similar mechanisms.

Conclusion and Future Directions

This compound is a distinct lignan with a defined chemical structure. However, there is a notable lack of specific research on its biological activities and mechanism of action. The extensive data available for other Magnolia lignans, such as magnolol, honokiol, and bi-magnolignan, suggest that this compound may also possess valuable cytotoxic and anti-inflammatory properties. Future research should focus on the specific isolation and synthesis of this compound to enable comprehensive biological evaluation. Determining its efficacy in various cancer cell lines and inflammatory models, and elucidating its molecular targets and effects on signaling pathways, will be crucial steps in assessing its potential as a therapeutic agent.

References

- 1. Isolation and Characterization of Phenolic Compounds from Magnoliae Cortex Produced in China [jstage.jst.go.jp]

- 2. Total synthesis of bi-magnolignan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis of bi-magnolignan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01121F [pubs.rsc.org]

- 4. Cytotoxic lignans from the stem bark of Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial and cytotoxic activities of neolignans from Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory neolignans from the roots of Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

Bi-Magnolignan A: A Comprehensive Technical Guide on its Discovery, Origin, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bi-magnolignan A, a novel lignan recently isolated from the leaves of Magnolia officinalis, has emerged as a promising therapeutic agent, particularly in oncology. Structurally distinct from other known lignans from the Magnolia genus, bi-magnolignan A possesses a unique bi-dibenzofuran skeleton. This complex architecture is central to its potent biological activity. Preclinical studies have demonstrated its significant anti-tumor effects, with a mechanism of action recently elucidated as the inhibition of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. This whitepaper provides an in-depth overview of the discovery, origin, and biological activity of bi-magnolignan A, including detailed experimental protocols for its isolation, synthesis, and key biological assays, as well as a summary of its quantitative biological data and a visualization of its signaling pathway.

Discovery and Origin

Bi-magnolignan A was first isolated from the leaves of Magnolia officinalis by a team of researchers led by Ma and co-workers.[1] The discovery of this novel compound, with its distinct bi-dibenzofuran structure formed by two identical monomers linked by a C-C bond, has expanded the known chemical diversity of lignans from the Magnolia species.[1] Traditionally, the bark of Magnolia officinalis, known as "Houpo," has been a staple in Chinese and Japanese medicine for treating a variety of ailments.[1] While the bark is rich in other bioactive lignans like magnolol and honokiol, the leaves have been identified as the source of bi-magnolignan A.[1]

Biological Activity and Mechanism of Action

Bi-magnolignan A has demonstrated potent anti-tumor activity in vitro, with IC50 values against various cancer cell lines ranging from 0.4 to 7.5 μM after 48 hours of treatment.[1] This potency is significantly higher than that of honokiol, a well-studied lignan from the same plant.[1]

Recent research has identified bi-magnolignan A as a novel and potent inhibitor of Bromodomain-containing protein 4 (BRD4).[2][3] BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins that play a critical role in the transcriptional regulation of key oncogenes, including MYC.[2][3] By binding to the bromodomain of BRD4, bi-magnolignan A disrupts its function, leading to the downregulation of BRD4 target genes.[2]

The inhibition of BRD4 by bi-magnolignan A initiates a cascade of downstream effects, culminating in cancer cell death. These effects include:

-

Induction of Apoptosis: Bi-magnolignan A treatment leads to a dose-dependent increase in the levels of cleaved caspase-3, caspase-9, and PARP, key markers of apoptosis.[3]

-

DNA Damage: The compound has been shown to induce DNA damage in cancer cells.[2][4]

-

Cell Cycle Disruption: It abolishes the G2/M DNA damage checkpoint, preventing cancer cells from repairing DNA damage before entering mitosis.[2]

-

Disruption of Homologous Recombination: Bi-magnolignan A also disrupts homologous recombination (HR) repair mechanisms, further contributing to the accumulation of DNA damage and cell death.[2]

Overexpression of BRD4 has been shown to rescue cancer cells from the apoptotic and DNA-damaging effects of bi-magnolignan A, confirming the specificity of its mechanism of action.[2]

Quantitative Biological Data

The following table summarizes the reported in vitro anti-proliferative activity of bi-magnolignan A against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| HCT 116 | Colon Cancer | 2.9 | Not Specified | [3][4] |

| D341 Med | Medulloblastoma | 15.79 | Not Specified | [3] |

| Various Tissues | Not Specified | 0.4 - 7.5 | 48 | [1] |

Signaling Pathway and Experimental Workflows

Bi-Magnolignan A Signaling Pathway

The following diagram illustrates the proposed signaling pathway of bi-magnolignan A in cancer cells.

References

- 1. Total synthesis of bi-magnolignan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Bi-magnolignan as a novel BRD4 inhibitor inducing apoptosis and DNA damage for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bi-magnolignan, a novel BRD4 inhibitor with strong antitumor activity | BioWorld [bioworld.com]

- 4. Bi-magnolignan | BRD4抑制剂 | MCE [medchemexpress.cn]

A Technical Guide to the Natural Sources of Magnolignan Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the natural sources of magnolignan compounds, with a primary focus on magnolin and bi-magnolignan. These lignans, predominantly found in various species of the Magnolia genus, have garnered significant interest within the scientific community due to their diverse pharmacological activities, including potent anticancer and anti-inflammatory properties. This document details the botanical origins, quantitative distribution, and experimental protocols for the extraction, isolation, and quantification of these compounds. Furthermore, it elucidates the molecular signaling pathways modulated by these bioactive molecules, offering valuable insights for researchers in drug discovery and development.

Natural Sources and Quantitative Distribution

Magnolin and bi-magnolignan are primarily isolated from plants belonging to the Magnolia genus. The concentration of these compounds varies significantly between species and even different parts of the same plant.

Magnolin

The flower buds of several Magnolia species are a rich source of magnolin. Quantitative analyses have revealed the highest concentrations in Magnolia biondii, making it a superior natural source for this compound.

Table 1: Quantitative Data for Magnolin in Magnolia Species

| Magnolia Species | Plant Part | Magnolin Content (% of dry weight) | Reference |

| Magnolia biondii | Flower Buds | 0.61% - 1.08% | [1] |

| Magnolia denudata | Flower Buds | 0.01% - 0.04% | [1] |

| Magnolia liliiflora | Flower Buds | Not specified, but contains very small amounts | [1] |

Bi-magnolignan

Bi-magnolignan has been isolated from the leaves of Magnolia officinalis.[2] While its potent anti-tumor activity has been established, specific quantitative data on its concentration in the leaves from publicly available literature is currently limited. Further research is required to quantify the yield of bi-magnolignan from this natural source.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of magnolin and bi-magnolignan from their respective natural sources.

Extraction and Quantification of Magnolin from Magnolia Flower Buds

This protocol is based on a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.[1]

2.1.1. Extraction

-

Sample Preparation: Dry the flower bud samples and grind them into a fine powder.

-

Extraction: Weigh approximately 2 g of the powdered sample and add 10 mL of methanol.

-

Ultrasonic-Assisted Extraction: Perform ultrasonic-assisted extraction for 3 hours.

-

Final Concentration: The resulting extract will have a final concentration equivalent to 0.1 g of raw material per mL.

2.1.2. Quantification by LC-MS

-

Instrumentation: Agilent 6545 Q-TOF Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Chromatographic Column: Phenomenex Luna C18 column (250 mm × 4.6 mm, 5 μm).

-

Mobile Phase: A mixture of 0.1% (v/v) formic acid in aqueous solution and acetonitrile (70:30, v/v).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 3 µL.

-

Quantification: Perform mass spectrometry in positive electrospray ionization (ESI+) mode. Determine the magnolin content by integrating the peak area from the Extracted Ion Chromatogram (EIC) of its protonated molecular ion [M+H]⁺ at m/z 417.1912. Use an external standard method with a pure magnolin standard (e.g., 0.4 mg/mL) for calibration.

General Protocol for Lignan Analysis by HPLC-UV

For broader lignan analysis, including magnolin, a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method can be employed.

-

Chromatographic Column: ODS C18 column (250 × 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with acetonitrile and water containing 1% acetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 278 nm.

-

Validation: The method should be fully validated for linearity, accuracy, precision, recovery, and robustness.

Extraction of Bi-magnolignan from Magnolia officinalis Leaves

2.3.1. General Extraction Procedure

-

Sample Preparation: Dry and pulverize the leaves of Magnolia officinalis.

-

Solvent Extraction: Perform extraction using a suitable solvent such as methanol or ethanol, potentially with the aid of techniques like sonication or Soxhlet extraction to enhance efficiency.

-

Fractionation: The crude extract can be further fractionated using liquid-liquid partitioning with solvents of varying polarity to enrich the lignan fraction.

-

Purification: Isolate bi-magnolignan from the enriched fraction using chromatographic techniques such as column chromatography or preparative HPLC.

Signaling Pathways

Magnolin and bi-magnolignan exert their biological effects by modulating key intracellular signaling pathways.

Magnolin: Inhibition of the Ras/ERKs/RSK2 Signaling Pathway

Magnolin has been shown to directly target and inhibit the kinase activities of ERK1 and ERK2, which are key components of the Ras/ERKs/RSK2 signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, transformation, and survival.

-

Mechanism of Action: Magnolin competitively binds to the ATP-binding pocket of ERK1 and ERK2, thereby inhibiting their ability to phosphorylate downstream targets.

-

Downstream Effects: Inhibition of ERK1/2 by magnolin leads to the suppression of RSK2 phosphorylation. This, in turn, prevents the activation of downstream transcription factors such as ATF1 and c-Jun, which are critical for cell proliferation and transformation.

Magnolin: Modulation of the JAK/STAT Signaling Pathway

Magnolol, a structurally related neolignan also found in Magnolia species, has been shown to down-regulate the JAK/STAT pathway by decreasing the phosphorylation of JAKs and specifically STAT1, STAT3, and STAT6.[1] This pathway is crucial for cytokine signaling and is often implicated in inflammatory diseases and cancer. While direct and detailed studies on magnolin's effect on this pathway are emerging, the activity of magnolol suggests a likely similar mechanism for magnolin.

Bi-magnolignan: Induction of Apoptosis

Bi-magnolignan has been demonstrated to induce apoptosis in tumor cells.[2] While the precise signaling cascade has not been fully elucidated in the reviewed literature, the induction of apoptosis generally involves the activation of caspases and the regulation of Bcl-2 family proteins.

-

General Apoptotic Pathway: Apoptosis can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.

-

Role of Bcl-2 Family Proteins: The intrinsic pathway is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent caspase activation. Anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process. It is plausible that bi-magnolignan modulates the balance of these proteins to favor apoptosis.

Conclusion

This technical guide consolidates the current knowledge on the natural sources, quantitative analysis, and molecular mechanisms of magnolin and bi-magnolignan. Magnolia biondii stands out as a significant source of magnolin, with well-defined analytical protocols for its quantification. While Magnolia officinalis leaves are the known source of bi-magnolignan, further research is warranted to establish its concentration and develop standardized analytical methods. The elucidation of the signaling pathways modulated by these compounds, particularly the inhibition of the pro-proliferative Ras/ERKs/RSK2 pathway by magnolin and the induction of apoptosis by bi-magnolignan, underscores their therapeutic potential. This guide serves as a valuable resource for scientists and researchers dedicated to the exploration and development of novel therapeutics from natural products.

References

- 1. Magnolol exerts anti-asthmatic effects by regulating Janus kinase-signal transduction and activation of transcription and Notch signaling pathways and modulating Th1/Th2/Th17 cytokines in ovalbumin-sensitized asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total synthesis of bi-magnolignan - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Biosynthesis of Magnolignan A in Magnolia officinalis

For Researchers, Scientists, and Drug Development Professionals

November 19, 2025

Abstract

Magnolignan A is a distinct neolignan found in Magnolia officinalis, a plant renowned for its use in traditional medicine. While significant research has focused on the biosynthesis of the more abundant lignans, magnolol and honokiol, the specific enzymatic pathway leading to this compound has not yet been experimentally elucidated. This technical guide synthesizes current knowledge on phenylpropanoid and neolignan biosynthesis to propose a scientifically grounded, putative pathway for this compound. We detail the hypothesized enzymatic steps, from primary metabolism to the final oxidative coupling, and provide comprehensive, generalized experimental protocols that would be essential for the validation of this proposed pathway. This document is intended to serve as a foundational resource for researchers aiming to uncover the complete biosynthetic network of specialized metabolites in Magnolia officinalis and to guide future research in metabolic engineering and drug discovery.

Introduction: The Phenylpropanoid Origin of this compound

Magnolia officinalis is a rich source of bioactive lignans and neolignans, which are phenolic compounds derived from the dimerization of phenylpropanoid units.[1][2][3] These compounds, including the well-studied magnolol and honokiol, are known for a range of pharmacological activities.[2] this compound, identified as (2R)-3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]propane-1,2-diol, is another such neolignan isolated from this species. Structurally, it is an 8-5' linked neolignan, formed from the coupling of two distinct C6-C3 phenylpropanoid monomers.

The biosynthesis of all phenylpropanoids begins with the aromatic amino acid L-phenylalanine, which is converted through the general phenylpropanoid pathway into various hydroxycinnamoyl-CoA esters.[4][5][6][7] These activated intermediates serve as the central building blocks for a vast array of downstream metabolites, including flavonoids, monolignols (the precursors to lignin), and the monomers required for lignan and neolignan synthesis.[4][8]

While the direct biosynthetic pathway to this compound remains uncharacterized, by examining its structure and leveraging the established principles of related pathways, a putative route can be constructed. This guide outlines this hypothetical pathway, detailing the formation of its unique monomers and their subsequent coupling.

Putative Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound is a multi-stage process involving:

-

Formation of the foundational phenylpropanoid precursor, p-coumaroyl-CoA, from L-phenylalanine.

-

Divergent synthesis of two distinct C6-C3 monomers from p-coumaroyl-CoA.

-

Final stereoselective oxidative coupling of the two monomers to yield this compound.

Stage 1: The General Phenylpropanoid Pathway

The initial steps are common to the biosynthesis of most plant phenolics and are well-established.[4][5][9]

-

Deamination of L-Phenylalanine: The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[7][8]

-

Hydroxylation: trans-Cinnamic acid is then hydroxylated at the C4 position to yield p-coumaric acid. This step is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.[4][6]

-

CoA Ligation: Finally, the carboxyl group of p-coumaric acid is activated by ligation to Coenzyme A, forming p-coumaroyl-CoA. This reaction is carried out by 4-Coumarate:CoA Ligase (4CL) .[4][6]

Stage 2: Biosynthesis of the Monomeric Precursors

From the central precursor p-coumaroyl-CoA, the pathway is hypothesized to diverge to form the two unique monomers required for this compound.

Monomer A: 4-allylphenol (Chavicol)

The first monomer is proposed to be the simple allylphenol, chavicol. Its formation from p-coumaroyl-CoA likely involves a series of reductions and a final decarboxylation.

-

Reduction to Aldehyde: p-Coumaroyl-CoA is reduced to p-coumaraldehyde. This reaction is catalyzed by Cinnamoyl-CoA Reductase (CCR) .

-

Reduction to Alcohol: p-Coumaraldehyde is further reduced to p-coumaryl alcohol by Cinnamyl Alcohol Dehydrogenase (CAD) .

-

Formation of the Allyl Group: The conversion of p-coumaryl alcohol to chavicol involves the removal of the terminal hydroxyl group of the side chain. While multiple routes have been proposed for allylphenol biosynthesis, a prominent one involves enzymes like Chavicol Synthase (CHS) , which would catalyze this final transformation.

Monomer B: 5-(2,3-dihydroxypropyl)-2-hydroxyphenol

The second monomer possesses a distinguishing dihydroxypropyl side chain. This feature is hypothesized to arise from the modification of an allylphenol intermediate, such as chavicol.

-

Epoxidation: The allyl side chain of a chavicol-like precursor undergoes epoxidation. This type of reaction is commonly catalyzed by cytochrome P450 monooxygenases , which can oxidize double bonds to form reactive epoxides.[10][11][12][13][14]

-

Hydrolysis to Diol: The resulting epoxide is then hydrolyzed to form a vicinal diol (a 1,2-diol). This ring-opening reaction is catalyzed by an Epoxide Hydrolase (EH) .[11] This two-step enzymatic process would convert the allyl group into the 2,3-dihydroxypropyl side chain characteristic of Monomer B.

Stage 3: Oxidative Coupling to Form this compound

The final step is the coupling of Monomer A and Monomer B to form the 8-5' neolignan structure of this compound.

-

Radical Formation: A one-electron oxidation of the phenolic groups of both monomers generates phenoxy radicals. This oxidation is typically catalyzed by laccase (LAC) or peroxidase (PRX) enzymes.[15][16][17]

-

Stereoselective Coupling: The resulting radicals couple at the C8 position of Monomer B's side chain and the C5' position of Monomer A's aromatic ring. To ensure the precise regio- and stereoselectivity required to form the specific isomer that is this compound, this reaction is likely guided by a Dirigent Protein (DIR) .[15][17][18][19] Dirigent proteins are known to bind the radical intermediates and orient them in a specific conformation for coupling, preventing the formation of other possible isomers.[18][19]

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Structures of Lignans and Neolignans Isolated from Lauraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Design, execution, and interpretation of plant RNA-seq analyses [frontiersin.org]

- 6. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Floral volatile benzenoids/phenylpropanoids: biosynthetic pathway, regulation and ecological value - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Editorial: Phenylpropanoid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytochrome P450-type Hydroxylation and Epoxidation in a Tyrosine-liganded Hemoprotein, Catalase-related Allene Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Safrole - Wikipedia [en.wikipedia.org]

- 12. Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytochrome P450 oxidations in the generation of reactive electrophiles: epoxidation and related reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Seed-coat protective neolignans are produced by the dirigent protein AtDP1 and the laccase AtLAC5 in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | A Novel Soybean Dirigent Gene GmDIR22 Contributes to Promotion of Lignan Biosynthesis and Enhances Resistance to Phytophthora sojae [frontiersin.org]

In-depth Technical Guide: Pharmacokinetics and Bioavailability of Lignans from Magnolia officinalis

A Note to the Researcher:

Following a comprehensive literature review, it has been determined that there is currently no publicly available scientific data on the pharmacokinetics and bioavailability of the specific compound Magnolignan A . The existing research on the pharmacokinetic properties of lignans from Magnolia officinalis is predominantly focused on its main active constituents, magnolol and honokiol .

Therefore, this guide will provide a detailed overview of the pharmacokinetics and bioavailability of magnolol as a representative and well-studied lignan from Magnolia officinalis, adhering to the requested format and content requirements. Should data for this compound become available in the future, this document can be updated accordingly.

Pharmacokinetics and Bioavailability of Magnolol

Magnolol is a bioactive polyphenolic compound isolated from the bark of Magnolia officinalis. It has been extensively studied for its various pharmacological activities. However, its therapeutic potential is influenced by its pharmacokinetic profile, which is characterized by rapid metabolism and low oral bioavailability.

Data Presentation: Pharmacokinetic Parameters of Magnolol

The following tables summarize the key pharmacokinetic parameters of magnolol from preclinical studies.

Table 1: Pharmacokinetic Parameters of Magnolol Following Intravenous Administration in Rats

| Parameter | Unit | Value (Mean ± SD) | Reference |

| Dose | mg/kg | 20 | [1] |

| AUC₀-∞ | µg·h/mL | 10.2 ± 2.1 | [1] |

| t₁/₂ | h | 0.8 ± 0.2 | [1] |

| CL | L/h/kg | 2.0 ± 0.4 | [1] |

| Vd | L/kg | 2.3 ± 0.5 | [1] |

AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Total body clearance; Vd: Volume of distribution.

Table 2: Pharmacokinetic Parameters of Magnolol Following Oral Administration in Rats

| Parameter | Unit | Value (Mean ± SD) | Reference |

| Dose | mg/kg | 50 | [1] |

| Cmax | µg/mL | 0.3 ± 0.1 | [1] |

| Tmax | h | 0.25 | [1] |

| AUC₀-t | µg·h/mL | 0.2 ± 0.1 | [1] |

| Absolute Bioavailability | % | ~4-5% | [2][3] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in-vivo pharmacokinetic studies of magnolol.

1. Animal Studies

-

Species: Male Sprague-Dawley rats.

-

Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

2. Drug Administration

-

Intravenous (IV) Administration: Magnolol is dissolved in a suitable vehicle (e.g., a mixture of ethanol, propylene glycol, and saline). A single bolus dose (e.g., 20 mg/kg) is administered via the tail vein.[1]

-

Oral (PO) Administration: Magnolol is suspended in a vehicle such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution. A single dose (e.g., 50 mg/kg) is administered by oral gavage.[1]

3. Blood Sample Collection

-

Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or via cardiopuncture at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.

-

Samples are collected into heparinized tubes and immediately centrifuged to separate the plasma.

-

Plasma samples are stored at -80°C until analysis.

4. Sample Preparation and Analysis (LC-MS/MS)

-

Protein Precipitation: To an aliquot of plasma, a protein precipitating agent (e.g., acetonitrile) containing an internal standard (IS) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Extraction: The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in the mobile phase for analysis.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often containing a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A constant flow rate is maintained (e.g., 0.3 mL/min).

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both magnolol and the internal standard.

-

Mandatory Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study of Magnolol

References

Potential Therapeutic Targets of Magnolignan A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnolignan A, a lignan isolated from Magnolia species, belongs to a class of polyphenolic compounds that have garnered significant scientific interest for their diverse pharmacological activities. While research on this compound is emerging, a substantial body of evidence on its close structural analogs—Magnolol, Honokiol, and Bi-magnolignan—provides a strong foundation for identifying its potential therapeutic targets. These compounds have demonstrated promising anti-inflammatory, neuroprotective, and anticancer properties. This technical guide synthesizes the current understanding of the molecular targets and signaling pathways likely modulated by this compound, drawing inferences from its well-studied relatives. The information presented herein aims to guide future research and drug development efforts centered on this promising natural product.

Potential Therapeutic Areas and Molecular Targets

The therapeutic potential of this compound and its analogs spans several key areas of disease pathology. The primary mechanisms of action converge on the modulation of critical signaling pathways involved in inflammation, cell survival, and proliferation.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Magnolignans have shown potent anti-inflammatory effects, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

-

Core Target: IκB Kinase (IKK)

-

Magnolol has been shown to inhibit both intrinsic and TNF-α-stimulated IKK activity. This action prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[1]

-

By blocking IKK, Magnolignans prevent the nuclear translocation of the p65/p50 NF-κB heterodimer, thereby downregulating the expression of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines (IL-8, MCP-1, MIP-1α), and matrix metalloproteinases (MMP-9).[1]

-

-

Upstream and Associated Targets:

-

Toll-Like Receptor 4 (TLR4): Magnolol can suppress TLR4-regulated NF-κB and MAPK signaling.

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ): Upregulation of PPARγ by magnolol can contribute to the suppression of NF-κB signaling.

-

Anticancer Activity

The anticancer effects of magnolignans are multi-faceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis. These effects are mediated through the modulation of key cell survival and proliferation pathways.

-

Core Target: PI3K/Akt/mTOR Pathway

-

Magnolol and its analogs are known to inhibit the PI3K/Akt/mTOR signaling cascade, a central pathway for cell growth and survival that is often hyperactivated in cancer.[2][3]

-

Inhibition occurs through the downregulation of phosphorylation of key components like PI3K, Akt, mTOR, p70S6K, and 4E-BP1.[3]

-

This pathway inhibition can be triggered by the inactivation of upstream receptor tyrosine kinases like EGFR and VEGFR2.[3]

-

-

Core Target: MAPK/ERK Pathway

-

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical target.

-

Magnolin, a related lignan, has been shown to suppress cell proliferation by inhibiting the ERKs/RSK2 signaling pathways.[4]

-

Combination therapy studies have revealed synergistic effects when magnolin is used with BRAF inhibitors, targeting both the PI3K/Akt/mTOR and ERK/MEK pathways.[5]

-

-

Novel Target: BRD4

-

Recent research has identified Bi-magnolignan as a novel inhibitor of Bromodomain-containing protein 4 (BRD4) .[6]

-

BRD4 is a key regulator of oncogenes, most notably MYC. By inhibiting BRD4, Bi-magnolignan shows potent antiproliferative activity against a range of tumor cells.[6] This suggests that this compound may also have activity against epigenetic targets.

-

Neuroprotective Effects

Neolignans from Magnolia have demonstrated significant potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][6][7]

-

Mechanism of Action:

-

Antioxidant Activity: Magnolignans reduce oxidative stress by scavenging reactive oxygen species (ROS), a key factor in neuronal damage.

-

Anti-inflammatory Effects: As described above, the inhibition of NF-κB and MAPK pathways reduces neuroinflammation.

-

Anti-apoptotic Effects: By modulating the PI3K/Akt pathway and Bcl-2 family proteins, these compounds can protect neurons from apoptosis.[5]

-

Reduction of Neurotoxicity: They can reduce the neurotoxicity associated with amyloid-beta (Aβ) deposition.

-

Quantitative Data

While specific quantitative data for this compound is limited, the following table summarizes the inhibitory concentrations (IC50) for its close analogs against various cell lines and targets, providing a benchmark for future studies on this compound.

| Compound | Target/Cell Line | Activity Type | IC50 Value | Reference |

| Bi-magnolignan | Various Tumor Cell Lines | Antiproliferative | 0.4 - 7.5 µM (48h) | [4] |

| Honokiol | Various Tumor Cell Lines | Antiproliferative | 18.8 - 56.4 µM (72h) | [4] |

| This compound-2-O-β-D-glucopyranoside | HEp-2 Cells (Laryngeal Cancer) | Cytotoxic | 13.3 µM | [8] |

| This compound-2-O-β-D-glucopyranoside | HepG2 Cells (Liver Cancer) | Cytotoxic | 46.4 µM | [8] |

| Houpulins G, I, J & a biphenyl derivative | Superoxide Anion Generation | Anti-inflammatory | 3.54 - 5.48 µM | [9] |

| Houpulins G, I, J & a biphenyl derivative | Elastase Release | Anti-inflammatory | 2.16 - 3.39 µM | [9] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by magnolignans.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the activity of compounds like this compound. These should be optimized for specific cell lines and experimental conditions.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.

-

Materials:

-

96-well cell culture plates

-

Cell line of interest (e.g., cancer cell line, neuronal cell line)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

NF-κB Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

-

Materials:

-

Cells stably or transiently transfected with an NF-κB reporter plasmid (e.g., containing luciferase gene downstream of NF-κB response elements).

-

This compound stock solution.

-

Inducing agent (e.g., TNF-α, LPS).

-

Luciferase assay reagent.

-

Luminometer.

-

-

Protocol:

-

Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induction: Stimulate the cells with an inducing agent (e.g., 10 ng/mL TNF-α) for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.

-

Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition of NF-κB activity.

-

Western Blot for Pathway Analysis

This technique is used to detect the phosphorylation status and expression levels of key proteins in a signaling pathway.

-

Materials:

-

Cell line of interest.

-

This compound stock solution.

-

Stimulating agent (e.g., growth factor, cytokine).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-IκBα).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Protocol:

-

Cell Treatment and Lysis: Plate cells and grow to 70-80% confluency. Treat with this compound for a specified time, followed by stimulation if required. Wash cells with cold PBS and lyse on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply ECL substrate. Detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound holds significant therapeutic potential, likely acting on key signaling nodes such as IKK, PI3K, Akt, and BRD4 . Its pleiotropic effects on inflammation, cancer progression, and neuroprotection make it an attractive candidate for further drug development.

Future research should focus on:

-

Direct Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and computational docking to identify the direct binding partners of this compound.

-

Quantitative Profiling: Systematically determining the IC50 and Ki values of this compound against a broad panel of kinases and other relevant enzymes.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in preclinical animal models of cancer, inflammatory diseases, and neurodegeneration.

-

Pharmacokinetic and Safety Profiling: Characterizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to assess its drug-likeness.

By building upon the knowledge gained from its close analogs and pursuing a rigorous preclinical development plan, the full therapeutic potential of this compound can be elucidated.

References

- 1. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 2. Neuroprotective Potency of Neolignans in Magnolia officinalis Cortex Against Brain Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of neolignans isolated from Magnoliae Cortex against glutamate-induced apoptotic stimuli in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Potency of Neolignans in Magnolia officinalis Cortex Against Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Neuroprotective Potency of Neolignans in Magnolia officinalis Cortex Against Brain Disorders [frontiersin.org]

- 8. Neuroprotective Potency of Neolignans in ... - Cure Parkinson's [healthunlocked.com]

- 9. Anti-inflammatory neolignans from the roots of Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Magnolignan A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Magnolignan A, a furofuran lignan, has demonstrated notable in vitro biological activity, primarily in the domain of cytotoxicity against human cancer cell lines. This technical guide provides a comprehensive summary of the available data on this compound's bioactivity, with a focus on its cytotoxic effects, experimental methodologies, and the limited understanding of its mechanism of action.

Cytotoxic Activity

The primary reported in vitro biological activity of a derivative of this compound, specifically this compound-2-O-beta-D-glucopyranoside, is its moderate cytotoxic effect against human cancer cell lines. Quantitative data from these studies are summarized below.

Table 1: Cytotoxicity of this compound-2-O-beta-D-glucopyranoside

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HEp-2 | Laryngeal Carcinoma | 13.3 | [1][2][3] |

| HepG2 | Hepatocellular Carcinoma | 46.4 | [1][2][3] |

Experimental Protocols

The following section details a probable experimental protocol for determining the cytotoxic activity of this compound, based on standard methodologies used for in vitro cytotoxicity screening. The precise details from the original study characterizing this compound's cytotoxicity were not available in the public domain.

Cytotoxicity Assay (Probable MTT-Based Protocol)

1. Cell Culture and Seeding:

-

Human epidermoid carcinoma (HEp-2) and human hepatocellular carcinoma (HepG2) cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

2. Compound Treatment:

-

A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial dilutions of this compound are prepared in the culture medium to achieve a range of final concentrations.

-

The culture medium from the wells is replaced with the medium containing the different concentrations of this compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are also included.

3. Incubation:

-

The treated cells are incubated for a specified period, typically 24 to 72 hours, to allow the compound to exert its effect.

4. Cell Viability Assessment (MTT Assay):

-

Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases metabolize the yellow MTT into purple formazan crystals.

-

A solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in dilute hydrochloric acid) is added to each well to dissolve the formazan crystals.

5. Data Analysis:

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

Currently, there is a significant lack of specific information in the scientific literature regarding the precise mechanism of cytotoxic action and the signaling pathways affected by this compound.

While the exact pathways for this compound are unknown, other cytotoxic furofuran lignans have been reported to induce apoptosis (programmed cell death) in cancer cells. The mechanisms often involve the modulation of key signaling pathways that regulate cell survival and death. However, it is crucial to emphasize that this is a general observation for related compounds and not specific data for this compound.

Visualizations

Experimental Workflow for Cytotoxicity Testing

Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.

References

Magnolignan A and its Effects on Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lignans derived from the genus Magnolia have garnered significant attention in biomedical research for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide focuses on Magnolignan A, a specific lignan, and explores its effects on critical cell signaling pathways. While direct research on this compound's specific interactions with the NF-κB, MAPK, and PI3K/Akt pathways is limited in publicly available literature, this document provides a comprehensive overview of the well-documented effects of structurally related and extensively studied lignans from Magnolia officinalis, such as magnolol and honokiol, as well as bi-magnolignan. This information serves as a crucial reference point for researchers investigating this compound and other related compounds, offering insights into their potential mechanisms of action and therapeutic applications. This guide presents quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to facilitate further research and drug development.

Introduction to Magnolignans

Lignans are a major class of phytoestrogens characterized by the presence of two phenylpropane units.[1] Within the diverse array of compounds isolated from Magnolia officinalis, lignans such as magnolol and honokiol are recognized as principal bioactive constituents, demonstrating potent anti-inflammatory and anti-cancer activities.[2] this compound is a distinct lignan found in Magnolia officinalis. While its specific biological activities are an emerging area of research, the broader family of Magnolia lignans has been shown to modulate key cellular processes by interfering with signaling cascades that are often dysregulated in disease states.

Effects on Core Cell Signaling Pathways

The therapeutic potential of Magnolia lignans is largely attributed to their ability to modulate intracellular signaling pathways crucial for cell survival, proliferation, and inflammation. The following sections detail the effects of well-studied Magnolia lignans on the NF-κB, MAPK, and PI3K/Akt pathways, providing a predictive framework for the potential bioactivity of this compound.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling cascade is a central regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.

Magnolia-derived lignans, particularly magnolol and honokiol, have been shown to be potent inhibitors of the NF-κB pathway.[3][4] They can suppress the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5] This inhibition prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory and pro-survival genes.[5]

Below is a diagram illustrating the inhibitory effect of Magnolia lignans on the NF-κB pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK cascade, comprising ERK, JNK, and p38, is another critical pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of MAPK signaling is frequently observed in cancer.

Magnolol has been reported to down-regulate the phosphorylation of JNK and p38, key components of the MAPK pathway.[6] It has also been shown to inhibit ERK1/2 activity.[7] By modulating these kinases, Magnolia lignans can influence cell fate and inhibit cancer cell proliferation.

The following diagram illustrates the modulation of the MAPK pathway by Magnolia lignans.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a major survival pathway that promotes cell growth, proliferation, and survival. Its constitutive activation is a common event in many human cancers, making it a prime target for cancer therapy.

Magnolol and honokiol have been demonstrated to inhibit the PI3K/Akt signaling pathway.[7][8] They can decrease the phosphorylation of Akt, a key downstream effector of PI3K, leading to the induction of apoptosis in cancer cells.[9][10]

The diagram below depicts the inhibitory action of Magnolia lignans on the PI3K/Akt pathway.

Quantitative Data on the Biological Activity of Magnolia Lignans

Table 1: Anticancer Activity of Bi-magnolignan

| Cell Line | IC50 (µM) after 48h | Reference |

| Various tumor cells | 0.4 - 7.5 | [2] |

Table 2: Cytotoxic Activity of this compound-2-O-beta-D-glucopyranoside

| Cell Line | IC50 (µM) | Reference |

| HEp-2 | 13.3 | N/A |

| HepG2 | 46.4 | N/A |

Note: The references for the cytotoxic activity of this compound-2-O-beta-D-glucopyranoside were not provided in the source material.

Detailed Experimental Protocols

To facilitate further research into this compound and related compounds, this section provides detailed methodologies for key experiments used to assess their effects on cell signaling pathways.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cultured cells.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with various concentrations of this compound or the compound of interest and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blotting for Signaling Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.

Materials:

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phosphorylated forms of target proteins, e.g., p-Akt, Akt, p-p65, p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Lysis buffer with protease and phosphatase inhibitors

Procedure:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to measure the mRNA levels of target genes regulated by a specific signaling pathway.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target genes (e.g., IL-6, TNF-α for NF-κB pathway) and a housekeeping gene (e.g., GAPDH, β-actin)

-

qPCR instrument

Procedure:

-

Treat cells with the test compound for the desired time.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the cDNA, qPCR master mix, and gene-specific primers.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion and Future Directions

The existing body of research on Magnolia lignans, particularly magnolol and honokiol, strongly suggests that these compounds are potent modulators of the NF-κB, MAPK, and PI3K/Akt signaling pathways. While direct evidence for this compound is currently sparse, its structural similarity to these well-characterized lignans indicates a high probability of similar biological activities. The quantitative data available for bi-magnolignan further supports the potential of this class of compounds as anticancer agents.

Future research should focus on elucidating the specific effects of this compound on these and other signaling pathways. Head-to-head comparative studies with magnolol and honokiol would be invaluable in determining its relative potency and specific mechanisms of action. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a foundational resource for researchers embarking on such investigations, ultimately paving the way for the development of novel therapeutics based on the rich pharmacopeia of Magnolia species.

References

- 1. Anticancer Potentials of the Lignan Magnolin: A Systematic Review [mdpi.com]

- 2. Total synthesis of bi-magnolignan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Magnolol suppresses NF-kappaB activation and NF-kappaB regulated gene expression through inhibition of IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Honokiol inhibits TNF-alpha-stimulated NF-kappaB activation and NF-kappaB-regulated gene expression through suppression of IKK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 6. Magnolol attenuates the inflammation and enhances phagocytosis through the activation of MAPK, NF-κB signal pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Magnolol induces cell death through PI3K/Akt‐mediated epigenetic modifications boosting treatment of BRAF‐ and NRAS‐mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Honokiol and magnolol stimulate glucose uptake by activating PI3K-dependent Akt in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Magnolol induces cell death through PI3K/Akt-mediated epigenetic modifications boosting treatment of BRAF- and NRAS-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Honokiol induces autophagy and apoptosis of osteosarcoma through PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Frontier: An In-depth Technical Guide to Early-Stage Research on Magnolignan A Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnolignan A, a neolignan found in plants of the Magnolia genus, and its related compounds have emerged as a promising class of molecules in the landscape of modern drug discovery. With a foundational structure of 2,2'-dihydroxy-5,5'-dipropyl-biphenyl, these compounds have garnered significant attention for their diverse pharmacological activities, particularly in oncology and neuroprotection. This technical guide provides a comprehensive overview of the early-stage research on this compound and its derivatives, with a primary focus on their synthesis, anticancer properties, and mechanisms of action. This document is intended to serve as a core resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of the key signaling pathways and experimental workflows.

Anticancer Activity of this compound Derivatives

Early-stage research has predominantly focused on the anticancer potential of derivatives of magnolol and honokiol, close structural analogs of this compound. These studies have revealed that strategic modifications to the parent structures can lead to compounds with enhanced cytotoxic activity and improved pharmacological profiles.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various this compound derivatives against a range of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Cytotoxic Activity of Honokiol Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Honokiol | CNE-2Z | Nasopharyngeal Carcinoma | - | [1] |

| 1g | CNE-2Z | Nasopharyngeal Carcinoma | 6.04 | [1] |

| SGC7901 | Gastric Cancer | 7.17 | [1] | |

| MCF-7 | Breast Cancer | 6.83 | [1] | |

| I-10 | Leydig Cell Tumor | 5.30 | [1] | |

| Honokiol | Hepatocarcinoma | Liver Cancer | >60 | [2] |

| 10 | Hepatocarcinoma | Liver Cancer | Potent at 1 µM | [2] |

| 11 | Hepatocarcinoma | Liver Cancer | Potent at 1 µM | [2] |

Table 2: Cytotoxic Activity of Magnolol Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Piperitylmagnolol | HCC827 | Non-Small Cell Lung Cancer | 15.85 | [3] |

| H1975 | Non-Small Cell Lung Cancer | 15.60 | [3] | |

| H460 | Non-Small Cell Lung Cancer | 18.60 | [3] | |

| A13 | Multiple | Non-Small Cell Lung Cancer | 4.81 - 13.54 | [3] |

| C1 | Multiple | Non-Small Cell Lung Cancer | 4.81 - 13.54 | [3] |

| C2 | Multiple | Non-Small Cell Lung Cancer | 4.81 - 13.54 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-stage research of this compound derivatives.

Synthesis of Magnolol and Honokiol Derivatives

A general method for the synthesis of ester derivatives of magnolol and honokiol involves the following steps[2]:

-

Dissolution: Dissolve magnolol or honokiol in a suitable solvent, such as dichloromethane (CH2Cl2).

-

Addition of Reagents: Add an excess of the desired acid chloride (e.g., butyryl chloride) and a base, such as triethylamine (Et3N), to the solution.

-

Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells.

-

Cell Treatment: Treat cancer cells with the this compound derivatives at their respective IC50 concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathways

The anticancer effects of this compound derivatives are often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Caption: Key signaling pathways modulated by this compound derivatives in cancer cells.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound derivatives as anticancer agents.

Caption: Preclinical experimental workflow for anticancer drug discovery with this compound derivatives.

Conclusion

The early-stage research on this compound derivatives, particularly analogs of magnolol and honokiol, has unveiled a promising new avenue for the development of novel anticancer therapeutics. The ability to synthetically modify the core biphenyl structure allows for the optimization of cytotoxic activity and other pharmacological properties. The detailed experimental protocols and understanding of the underlying mechanisms of action, primarily through the modulation of key signaling pathways such as PI3K/Akt and MAPK, provide a solid foundation for further preclinical and clinical development. The data and methodologies presented in this technical guide are intended to empower researchers to build upon these foundational studies and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- 1. Semisynthesis and anti-cancer properties of novel honokiol derivatives in human nasopharyngeal carcinoma CNE-2Z cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and synthesis of novel magnolol derivatives with potent anticancer activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Magnolignan A (Bi-magnolignan)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of Bi-magnolignan, a lignan with significant anti-tumor properties. The synthesis follows an eight-step route commencing from commercially available starting materials.[1][2][3]

Introduction

Bi-magnolignan, a lignan isolated from the leaves of Magnolia officinalis, has demonstrated potent physiological activity against tumor cells, including the induction of apoptosis with minimal side effects on normal cells.[2][4] Its structure is a bi-dibenzofuran skeleton formed by the connection of two identical monomers.[1][2] This protocol outlines the first total synthesis of bi-magnolignan, which is achieved through key steps including a Suzuki coupling, intramolecular dehydration, and a final FeCl3-catalyzed oxidative coupling.[1][2][3]

Retrosynthetic Analysis

The synthetic strategy is based on a convergent approach. The dimeric structure of bi-magnolignan is envisioned to be formed via an oxidative coupling of a monomeric precursor. This monomer is constructed through an intramolecular dehydration to form the dibenzofuran core. The backbone of this monomer is assembled via a Suzuki coupling reaction. The fragments for the Suzuki coupling are in turn synthesized from commercially available 1,2,4-trimethoxybenzene and 4-allylanisole.[1][2][3]

Experimental Workflow Diagram

Caption: Overall workflow for the total synthesis of Bi-magnolignan.

Quantitative Data Summary

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | ortho-Borylation | 4-allylanisole | (2-methoxy-5-allylphenyl)boronic acid | s-BuLi, TMEDA, THF; B(OMe)3; 1 M HCl | 63 |

| 2 | Methylation | 1,2,4-trimethoxybenzene | 1,2,4,5-tetramethoxybenzene | n-BuLi, THF; MeI | 99 |

| 3 | Bromination | 1,2,4,5-tetramethoxybenzene | 1-bromo-2,4,5-trimethoxy-3-methylbenzene | AIBN, NBS, CCl4 | 91 |

| 4 | Vinylation | 1-bromo-2,4,5-trimethoxy-3-methylbenzene | 1-allyl-2,4,5-trimethoxy-3-methylbenzene | CuI, BIPY, vinylmagnesium bromide, THF | 83 |

| 5 | Suzuki Coupling | Boronic acid & Allylated bromide | Biphenyl intermediate | K2CO3, Pd(PPh3)4, 1,4-dioxane, H2O | 84 |

| 6 | Demethylation | Biphenyl intermediate | Dihydroxylated biphenyl | BBr3, DCM | 89 |

| 7 | Intramolecular Dehydration | Dihydroxylated biphenyl | Dibenzofuran monomer | hydroquinone, 2 M sulfuric acid, AcOH | 55 |

| 8 | Oxidative Coupling | Dibenzofuran monomer | Bi-magnolignan | m-CPBA, FeCl3, DCM | 56 |

Detailed Experimental Protocols

Step 1: Synthesis of (2-methoxy-5-allylphenyl)boronic acid

-

To a solution of 4-allylanisole in dry THF under a nitrogen atmosphere at -78 °C, add TMEDA followed by the slow addition of s-BuLi.

-

Stir the reaction mixture at this temperature for 1 hour before allowing it to warm to room temperature.

-

Cool the mixture back to -78 °C and add trimethyl borate. Allow the reaction to proceed for 24 hours at room temperature.

-